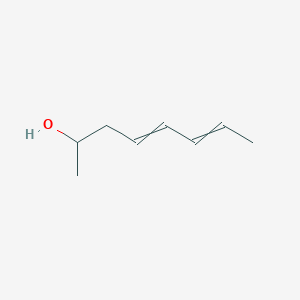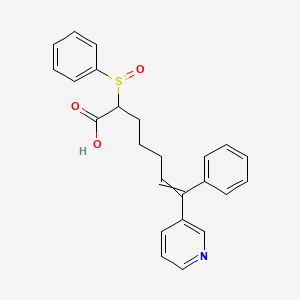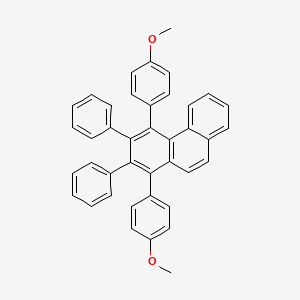
(1R,2R)-1,2-Dihydroaceanthrylene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-1,2-Dihydroaceanthrylene-1,2-diol is a chiral diol compound with significant importance in organic chemistry. This compound is characterized by its two hydroxyl groups attached to a dihydroaceanthrylene backbone, making it a valuable intermediate in various chemical reactions and synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Dihydroaceanthrylene-1,2-diol typically involves the reduction of the corresponding diketone or the dihydroxylation of the corresponding olefin. One common method includes the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to achieve dihydroxylation. The reaction is carried out under mild conditions, typically at room temperature, to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale dihydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high throughput.
化学反応の分析
Types of Reactions
(1R,2R)-1,2-Dihydroaceanthrylene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield the corresponding dihydro derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines, using reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: SOCl2 in the presence of a base like pyridine at room temperature.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Halides, amines.
科学的研究の応用
(1R,2R)-1,2-Dihydroaceanthrylene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of polymers and resins.
作用機序
The mechanism of action of (1R,2R)-1,2-Dihydroaceanthrylene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, influencing their activity and stability. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
(1S,2S)-1,2-Dihydroaceanthrylene-1,2-diol: The enantiomer of (1R,2R)-1,2-Dihydroaceanthrylene-1,2-diol, with similar chemical properties but different biological activities.
1,2-Dihydroaceanthrylene: The parent compound without the hydroxyl groups, used as a precursor in the synthesis of the diol.
1,2-Dihydroxyanthracene: A structurally similar compound with hydroxyl groups on an anthracene backbone.
Uniqueness
This compound is unique due to its chiral nature and the presence of two hydroxyl groups, which confer distinct reactivity and selectivity in chemical reactions. Its ability to form specific interactions with biological molecules makes it valuable in medicinal chemistry and biocatalysis.
特性
CAS番号 |
90047-31-7 |
|---|---|
分子式 |
C16H12O2 |
分子量 |
236.26 g/mol |
IUPAC名 |
(1R,2R)-1,2-dihydroaceanthrylene-1,2-diol |
InChI |
InChI=1S/C16H12O2/c17-15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(13(10)12)16(15)18/h1-8,15-18H/t15-,16-/m1/s1 |
InChIキー |
YIRNENCQAWZCNH-HZPDHXFCSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2[C@H]([C@@H]4O)O |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C(C4O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


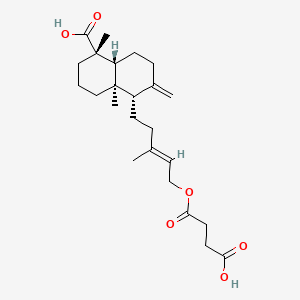
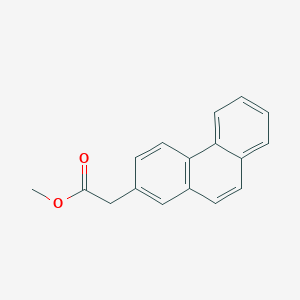
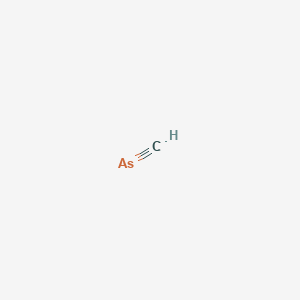
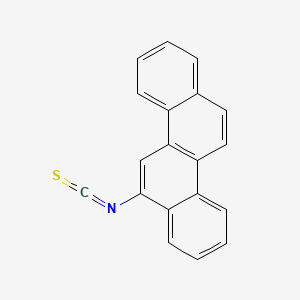
![4-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14366384.png)
![N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14366386.png)
![1-{3-[(Propan-2-yl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene](/img/structure/B14366394.png)
![2-[Imino(phenyl)acetyl]-N-propylbenzamide](/img/structure/B14366399.png)
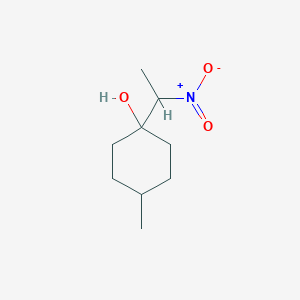
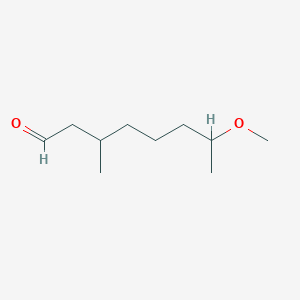
![Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate](/img/structure/B14366417.png)
